molecular formula C20H19F2N5OS2 B2730718 N-(4-fluorophenyl)-2-((5-(4-(4-fluorophenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide CAS No. 1105251-94-2

N-(4-fluorophenyl)-2-((5-(4-(4-fluorophenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide

Cat. No.: B2730718
CAS No.: 1105251-94-2
M. Wt: 447.52
InChI Key: ZDELPMQOGVLLMW-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-2-((5-(4-(4-fluorophenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C20H19F2N5OS2 and its molecular weight is 447.52. The purity is usually 95%.
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Biological Activity

N-(4-fluorophenyl)-2-((5-(4-(4-fluorophenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. Its structure incorporates a thiadiazole ring, a piperazine moiety, and a fluorinated phenyl group, which contribute to its pharmacological properties.

Structural Characteristics

The compound features:

  • Thiadiazole Ring : Known for various pharmacological properties.
  • Piperazine Moiety : Enhances interaction with biological targets.
  • Fluorinated Phenyl Group : May increase lipophilicity and stability.

Anticancer Properties

Numerous studies have highlighted the anticancer potential of thiadiazole derivatives. For instance, compounds similar to this compound have demonstrated efficacy against various cancer cell lines:

CompoundCancer Cell LineIC₅₀ (µM)Mechanism of Action
Compound AMCF-7 (breast cancer)12.5Induces apoptosis
Compound BA549 (lung cancer)0.2Cell cycle arrest
Compound CHeLa (cervical cancer)4.2Inhibits proliferation

These compounds often exhibit mechanisms such as apoptosis induction and cell cycle arrest, making them promising candidates for further development as anticancer agents .

Mechanistic Insights

Research indicates that the mechanism of action involves:

  • Inhibition of Key Enzymes : Such as carbonic anhydrases (CA II and CA IX), which are implicated in tumor growth and metastasis.
  • Induction of Apoptosis : By altering the Bax/Bcl-2 ratio and activating caspases .

For example, studies on related thiadiazole derivatives have shown decreased viability in human leukemia and solid tumor models, suggesting a broad spectrum of activity against different cancer types .

In Vitro Studies

A study published in the Journal of Medicinal Chemistry explored the synthesis and biological evaluation of related thiadiazole derivatives. The results indicated significant cytotoxicity against various cancer cell lines with selectivity towards malignant cells over normal cells .

In Vivo Studies

In vivo studies involving xenograft models have demonstrated that certain derivatives can significantly reduce tumor growth without overt toxicity to normal tissues. This highlights their potential for therapeutic applications in oncology .

Comparative Analysis with Similar Compounds

The unique structural features of this compound can be contrasted with other similar compounds:

Compound NameStructure FeaturesBiological Activity
Compound DBenzothiazole instead of thiadiazoleAnticancer
Compound EMethyl substitution on phenylAntimicrobial
Compound FPyridine instead of piperazineAntiviral

The presence of the fluorinated piperazine moiety in this compound may enhance its binding affinity to biological targets compared to these other compounds.

Properties

IUPAC Name

N-(4-fluorophenyl)-2-[[5-[4-(4-fluorophenyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19F2N5OS2/c21-14-1-5-16(6-2-14)23-18(28)13-29-20-25-24-19(30-20)27-11-9-26(10-12-27)17-7-3-15(22)4-8-17/h1-8H,9-13H2,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDELPMQOGVLLMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C3=NN=C(S3)SCC(=O)NC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19F2N5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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